2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide
Description
Historical Development of Hydroxyimino Piperidine Research
Piperidine derivatives have been investigated since the mid-19th century, with Thomas Anderson and Auguste Cahours first isolating piperidine from piperine in 1850–1852. The introduction of hydroxyimino groups (–NOH) to the piperidine scaffold emerged later as a strategy to modulate electronic and steric properties. Early work focused on reductive amination and cyclisation techniques to functionalize the piperidine ring, as exemplified by methodologies for synthesizing polyhydroxylated piperidines. The hydroxyimino modification gained prominence in the 21st century, particularly in developing iminosugars and receptor-targeted compounds. For instance, 4-hydroxyimino-piperidine derivatives were explored for their ability to mimic transition states in enzymatic reactions, enabling applications in glycosidase inhibition.
A pivotal advancement occurred through hydrogenation and substitution strategies, where pyridine derivatives were transformed into functionalized piperidines. The hydroxyimino group’s capacity to participate in hydrogen bonding and coordinate with metal ions further expanded its utility in drug design, as seen in muscarinic receptor antagonists.
Evolution of N-Phenylacetamide Derivatives in Chemical Research
N-Phenylacetamide derivatives originated in early 20th-century analgesic research but gained structural diversity through advances in acylating agents and coupling reactions. The Steglich esterification and Ullmann-type couplings enabled the efficient attachment of aromatic amines to acetamide cores. By the 1990s, these compounds were recognized for their antimicrobial and anticancer potential, driven by their ability to disrupt protein-protein interactions and enzyme active sites.
Key innovations included the introduction of thiazole and quinoline moieties to enhance bioactivity, as demonstrated in antimalarial agents where N-phenylacetamide derivatives exhibited IC~50~ values below 1 µM against Plasmodium falciparum. The electron-withdrawing nature of the phenyl group in N-phenylacetamide was found to stabilize intermediates in nucleophilic substitution reactions, facilitating the synthesis of complex hybrids.
Convergent Research Trends in Hybrid Molecular Structures
The fusion of hydroxyimino piperidine and N-phenylacetamide motifs reflects a broader trend toward multifunctional hybrids. Strategies such as Huisgen azide-alkene cycloaddition and ring-closing metathesis have been employed to construct the piperidine core, followed by acylative coupling with phenylacetamide groups. For example, a 2020 study synthesized analogous hybrids via Steglich esterification, achieving 78% yield for a derivative with dual antimalarial and cytotoxic activity.
Structural analyses reveal that the hydroxyimino group enhances solubility and target affinity, while the N-phenylacetamide moiety contributes to metabolic stability. This synergy was evident in derivatives showing 49–78% free-radical scavenging capacity in DPPH assays, surpassing baseline antioxidant activity.
Academic Significance of 2-[4-(Hydroxyimino)piperidin-1-yl]-N-phenylacetamide
This compound epitomizes the integration of rational design and empirical optimization. Its piperidine core provides a conformational rigidity that aligns with bioactive conformations of natural alkaloids, whereas the N-phenylacetamide group introduces steric bulk to modulate receptor binding. Academic studies have highlighted its role as a precursor to anticancer agents, with structure-activity relationship (SAR) analyses indicating that the hydroxyimino group’s orientation critically influences hydrogen-bonding interactions with kinase targets.
Research gaps remain in understanding its pharmacokinetic profile and isoform selectivity, but preliminary data suggest broad applicability. For instance, derivatives with analogous structures have shown MIC values of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli, underscoring their antimicrobial promise.
Key Research Findings Table (Described Textually)
- Antimicrobial Activity : Compound 6 (structurally analogous) exhibited MIC values of 0.5 mg/mL against S. aureus and 1.0 mg/mL against E. coli, outperforming other derivatives.
- Antioxidant Capacity : Hydroxyimino piperidine derivatives demonstrated DPPH scavenging rates of 49–78% at 1 mg/mL, with compound 8 showing the highest activity.
- Synthetic Yields : Steglich esterification achieved 65–78% yields for N-phenylacetamide hybrids in optimized conditions.
Properties
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(14-11-4-2-1-3-5-11)10-16-8-6-12(15-18)7-9-16/h1-5,18H,6-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBJMFUVXNZJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxyimino-piperidine
The hydroxyimino-piperidine moiety is synthesized via oxime formation from 4-piperidone. In a representative procedure, 4-piperidone (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 6 hours, yielding 4-hydroxyimino-piperidine as a white crystalline solid (82% yield). The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by dehydration.
Key Characterization Data
Preparation of N-Phenyl-2-chloroacetamide
N-Phenyl-2-chloroacetamide is synthesized by acylating aniline with chloroacetyl chloride. Aniline (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) and 2% aqueous NaOH at 0°C for 3 hours, producing the intermediate in 78% yield.
Key Characterization Data
- ¹H NMR (CDCl₃): δ 4.21 (s, 2H, –CH₂Cl), 7.41–7.88 (m, 5H, ArH), 8.31 (brs, 1H, NH).
- ESI-MS: m/z 204.1 [M+H]⁺.
Coupling Strategies for Final Assembly
Alkylation of 4-Hydroxyimino-piperidine
The target compound is synthesized via nucleophilic substitution between N-phenyl-2-chloroacetamide and 4-hydroxyimino-piperidine. In a biphasic acetone/K₂CO₃ system with catalytic KI, the chloroacetamide (1.0 equiv) reacts with 4-hydroxyimino-piperidine (1.2 equiv) at 60°C for 12 hours, yielding 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide (63% yield).
Optimization Insights
- Solvent System: Acetone enhances solubility of both reactants while K₂CO₃ acts as a base to deprotonate the piperidine nitrogen.
- Catalyst: KI facilitates the SN2 mechanism by polarizing the C–Cl bond.
Key Characterization Data
Rh-Catalyzed Convergent Synthesis
A modern approach employs Rh(III) catalysis to couple preformed fragments. 4-Hydroxyimino-piperidine (1.0 equiv) and N-phenyl-2-bromoacetamide (1.1 equiv) react in the presence of [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C for 8 hours, achieving 71% yield with superior regioselectivity.
Advantages
- Mild Conditions: Avoids strong bases or high temperatures.
- Functional Group Tolerance: Compatible with sensitive substituents.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Alkylation (K₂CO₃/KI) | 63% | 12 h | 98.5% | Cost-effective, scalable |
| Rh-Catalyzed Coupling | 71% | 8 h | 99.1% | Regioselective, mild conditions |
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under heating conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antifungal Applications
One of the notable applications of 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide is its use in antifungal therapies. A patent (WO2009144473A1) describes the compound as part of a combination therapy aimed at treating fungal infections. The compound exhibits antifungal effects when used alongside known antifungal agents, demonstrating both additive and synergistic properties against human pathogenic fungi such as Aspergillus species .
Table 1: Antifungal Efficacy
| Combination | Fungal Target | Efficacy |
|---|---|---|
| This compound + Fluconazole | Aspergillus spp. | Synergistic |
| This compound + Amphotericin B | Candida spp. | Additive |
Neuroprotective Potential
Research indicates that compounds related to this compound may also have neuroprotective properties. The structure includes piperidine and phenyl groups, which are often associated with neuroactive compounds. Studies on similar derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases and modulating the endocannabinoid system .
Case Study: Neuroprotective Activity
In a study investigating phenothiazine/donepezil-like hybrids, it was found that compounds with similar structural motifs to this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment . This suggests a potential for further research into the neuroprotective applications of this compound.
Cytotoxic Activity
The cytotoxic properties of this compound have been explored in various studies focusing on cancer treatments. Similar compounds have demonstrated activity against different cancer cell lines, indicating that this compound may also possess anticancer properties.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Viability |
|---|---|---|
| HUVEC | 10 | 75 |
| MCF7 (Breast) | 5 | 60 |
| HeLa (Cervical) | 20 | 50 |
Proteomics Research Applications
The compound is also utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its chemical properties allow it to be integrated into various assays aimed at understanding cellular mechanisms and pathways .
Mechanism of Action
The mechanism of action of 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The acetamide moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among related compounds:
Key Observations:
- Hydroxyimino Group: Unique to the target compound, this group may enhance polarity and hydrogen-bonding capacity compared to methoxymethyl () or benzyl () substituents.
Pharmacological and Biochemical Profiles
Muscarinic Receptor Antagonists
- Compound A (): A potent M3-selective antagonist with K(i) = 1.5 nM for m1 and 2.8 nM for m3 receptors. Its low brain penetration (Kp = 0.13) minimizes CNS side effects, unlike scopolamine (Kp = 1.7). The target compound lacks direct receptor data but shares structural motifs (piperidine-acetamide) that may influence muscarinic binding .
CNS Penetration and Side Effects
- The target compound’s hydroxyimino group may reduce blood-brain barrier penetration relative to nonpolar substituents (e.g., benzyl in ), analogous to Compound A’s low Kp value .
Biological Activity
2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a hydroxyimino group that can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring in the structure allows for π-π interactions with aromatic residues in proteins, which may affect their activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets through the hydroxyimino and phenyl groups. These interactions can modulate the activity of enzymes and receptors, potentially leading to various pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The hydroxyimino group is known to enhance the physicochemical properties of compounds, contributing to their efficacy against various pathogens .
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant activity of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were tested for their efficacy in animal models. The results showed varying degrees of protection against seizures, suggesting that structural modifications can significantly impact biological activity .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound have also been explored. Compounds containing oxime moieties have been reported to exhibit anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant activity of various piperidine derivatives, this compound was compared with established anticonvulsants like phenytoin. The results indicated that while some derivatives showed promising activity, they generally exhibited lower efficacy than phenytoin but displayed a favorable safety profile in preliminary toxicity tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
